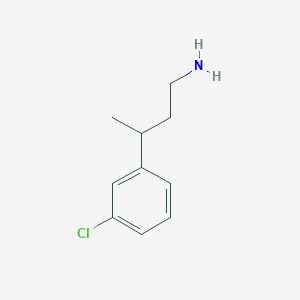

3-Methyl-3-(3-chlorophenyl)propylamine

Description

3-Methyl-3-(3-chlorophenyl)propylamine is a tertiary amine characterized by a propylamine backbone bearing a 3-chlorophenyl group and a methyl branch at the β-carbon. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

3-(3-chlorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14ClN/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3 |

InChI Key |

DKPPEDKATRTMDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 3-Methyl-3-(3-chlorophenyl)propylamine with structurally related amines, focusing on molecular features, synthesis, and functional properties.

Structural Analogues and Substitution Patterns

[(3-Chlorophenyl)methyl]propylamine

- Molecular Formula : C₁₀H₁₄ClN

- Key Features : Linear propylamine chain attached to a 3-chlorobenzyl group.

- Activity : Propylamine-linked compounds exhibit enhanced anticancer activity (IC₅₀ ~0.96 µM against RAF isoforms) compared to ethylamine analogs, attributed to optimal chain length for target binding .

- Synthesis : Typically synthesized via lactamization reactions using excess propylamine .

1-(3-Chlorophenyl)ethylamine

- Molecular Formula: C₁₂H₁₈ClNO

- Key Features : Incorporates a methoxypropyl group and chlorophenethyl moiety.

- Properties : The methoxy group enhances solubility in polar solvents compared to purely alkyl-substituted amines .

(3-Chlorophenyl)(3,4-difluorophenyl)methanamine

- Molecular Formula : C₁₃H₁₀ClF₂N

Key Observations :

- Halogenation : Chlorine and fluorine substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets .

Pharmacological and Industrial Relevance

- Anticancer Agents : Propylamine linkers with electron-withdrawing groups (e.g., Cl, CF₃) show superior activity in inhibiting RAF kinases, a critical target in oncology .

- Salt Formation : Like other amines, this compound can form pharmaceutically acceptable salts (e.g., hydrochlorides) to enhance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.